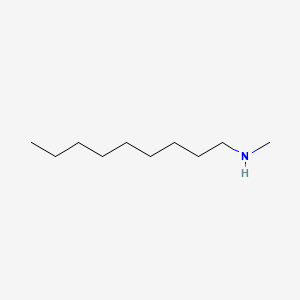

N-METHYL N-NONYLAMINE

Description

BenchChem offers high-quality N-METHYL N-NONYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-METHYL N-NONYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylnonan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10-11-2/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIXTIPURXIEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405023 | |

| Record name | methylnonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39093-27-1 | |

| Record name | methylnonylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Reductive Amination

An In-depth Technical Guide to the Synthesis of N-methyl-n-nonylamine via Reductive Amination

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and material science.[1] N-methyl-n-nonylamine, a secondary amine featuring both a methyl group and a long alkyl chain, serves as a valuable intermediate and building block. Among the myriad methods for amine synthesis, reductive amination stands out for its efficiency, control, and favorable green chemistry profile.[1][2]

This process, also known as reductive alkylation, converts a carbonyl group and an amine into a more substituted amine in a single operational step.[2][3] It elegantly bypasses the challenges of direct N-alkylation with alkyl halides, which often leads to poor selectivity and the formation of over-alkylated quaternary ammonium salts.[4] By forming an intermediate imine or iminium ion that is subsequently reduced, reductive amination offers a highly controlled and versatile pathway to the target amine.[4][5] This guide provides a comprehensive overview of the synthesis of N-methyl-n-nonylamine from nonanal and methylamine, focusing on the mechanistic rationale, comparative analysis of reagents, and a detailed, field-proven experimental protocol.

Core Principles: The Reductive Amination Mechanism

The synthesis proceeds through a two-stage mechanism that occurs sequentially in a one-pot reaction.[2] The success of the entire process hinges on the careful management of these two stages: iminium ion formation and hydride reduction.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of nonanal. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily undergoes dehydration to yield an imine. The presence of a mild acid can catalyze this step by protonating the hydroxyl group of the hemiaminal, turning it into a better leaving group (water) and forming a resonance-stabilized iminium ion. This ion is the key electrophile that will be reduced in the second stage.

-

Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This nucleophilic attack reduces the carbon-nitrogen double bond to a single bond, yielding the final N-methyl-n-nonylamine product.

Caption: General mechanism for reductive amination.

Strategic Experimental Design: Causality Behind Component Selection

The efficacy of the synthesis is not merely in the sequence of steps, but in the deliberate choice of reagents and conditions that favor the formation of the desired product in high yield and purity.

Reactant Selection

-

Carbonyl Source: Nonanal (C₉H₁₈O) is the aldehyde precursor, providing the nine-carbon nonyl chain.

-

Amine Source: Methylamine (CH₃NH₂) provides the N-methyl group. It can be used as a solution in a solvent like THF or ethanol, or as its hydrochloride salt, in which case a base is required to liberate the free amine.

The Decisive Factor: Choice of Reducing Agent

The selection of the reducing agent is the most critical decision in designing a reductive amination protocol. The ideal reagent must selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[6] This selectivity is paramount for a successful one-pot reaction, preventing the wasteful conversion of nonanal into nonanol.[7]

| Reducing Agent | Formula | Key Characteristics & Rationale |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Highly Recommended. A mild and selective reducing agent.[8] The electron-withdrawing acetoxy groups moderate its reactivity, making it slow to reduce aldehydes but highly reactive towards protonated imines (iminium ions).[6] It is not water-sensitive and can be handled easily in the lab, making it ideal for one-pot procedures.[7][9] |

| Sodium Borohydride | NaBH₄ | Viable, but less selective. A powerful reducing agent capable of reducing both the starting aldehyde and the intermediate imine.[2][10] To avoid byproduct formation, a two-step procedure is often employed: first, allow the imine to form completely, then add NaBH₄ for the reduction.[7][11] |

| Sodium Cyanoborohydride | NaBH₃CN | Effective, but toxic. Highly selective for iminium ions, even in acidic pH, making it excellent for one-pot reactions.[4] However, it is highly toxic and can release hydrogen cyanide gas upon acidification during workup, posing a significant safety hazard.[2] |

For this synthesis, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its exceptional selectivity, mild reaction conditions, and enhanced safety profile.[8]

Solvent and Catalyst Selection

-

Solvent: A non-protic solvent is preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) is an excellent choice as it is the preferred solvent for reactions with STAB.[8][11] Tetrahydrofuran (THF) is another suitable alternative.[8]

-

Catalyst: While the reaction between an aldehyde and a primary amine often proceeds without a catalyst, a small amount of a weak acid like acetic acid can be beneficial. It catalyzes the dehydration of the hemiaminal to the iminium ion, accelerating the reaction rate, particularly with less reactive substrates.[8][11]

Detailed Experimental Protocol: Synthesis of N-methyl-n-nonylamine

This protocol describes a direct, one-pot reductive amination using sodium triacetoxyborohydride.

Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Nonanal | C₉H₁₈O | 142.24 | 7.11 g (8.5 mL) | 50.0 | 1.0 |

| Methylamine (40% in H₂O) | CH₅N | 31.06 | 4.27 g (4.8 mL) | 55.0 | 1.1 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.7 g | 60.0 | 1.2 |

| Acetic Acid (optional) | C₂H₄O₂ | 60.05 | 0.3 g (0.29 mL) | 5.0 | 0.1 |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 200 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add nonanal (1.0 eq) and 1,2-dichloroethane (200 mL).

-

Amine Addition: Begin stirring the solution and add the methylamine solution (1.1 eq) dropwise over 5 minutes at room temperature. If using methylamine hydrochloride, add it along with one equivalent of a non-nucleophilic base like triethylamine.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. The optional acetic acid (0.1 eq) can be added at this stage.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.2 eq) to the suspension in portions over 15-20 minutes. The reaction may be mildly exothermic. Maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nonanal has been consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and decompose the excess hydride reagent. Stir for 30 minutes until gas evolution ceases.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. The layers should be separated. Extract the aqueous layer twice with 50 mL portions of dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine all organic layers and wash them with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield N-methyl-n-nonylamine as a colorless liquid. Alternatively, purification can be achieved via column chromatography on silica gel.[10]

Process Workflow and Visualization

The entire synthetic process, from initial setup to the final purified product, can be visualized as a logical workflow.

Caption: Experimental workflow for N-methyl-n-nonylamine synthesis.

Conclusion

The reductive amination of nonanal with methylamine using sodium triacetoxyborohydride is a robust, efficient, and highly selective method for the synthesis of N-methyl-n-nonylamine. Its operational simplicity as a one-pot procedure, coupled with the mild conditions and high yields, makes it a superior strategy compared to classical N-alkylation methods.[11] This guide provides the fundamental principles and a practical, detailed protocol that can be readily implemented by researchers and scientists in a drug development or fine chemical synthesis setting. By understanding the causality behind reagent selection and procedural steps, chemists can confidently apply and adapt this powerful transformation to a wide range of substrates.

References

- Vertex AI Search. (2025).

- Figshare. (2025).

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.

- lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ACS Publications - The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

-

The Organic Synthesis Archive. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

- ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

- Google Patents. (n.d.).

-

Chemical Reviews. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link] reductive-amination

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

- European Patent Office. (1981).

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Sigma-Aldrich. (n.d.). N-Methylpentylamine 98 25419-06-1.

- SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.

- ChemicalBook. (2024).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lifechempharma.com [lifechempharma.com]

- 10. scispace.com [scispace.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Guide: Spectroscopic Characterization of N-Methyl-N-nonylamine

The following technical guide details the spectroscopic characterization of N-Methyl-N-nonylamine (also known as N-methylnonan-1-amine). It is structured to serve as a reference for analytical chemists and process scientists dealing with secondary amine synthesis, surfactant development, or corrosion inhibitor formulation.[1]

CAS: 39093-27-1 | Formula:

Executive Summary & Strategic Context

N-Methyl-N-nonylamine represents a critical class of secondary aliphatic amines used as intermediates in the synthesis of cationic surfactants, corrosion inhibitors, and pharmaceutical building blocks. Its characterization presents specific challenges due to the subtle spectroscopic differentiation required between it, its primary amine precursor (nonylamine), and its tertiary amine over-methylation byproduct (N,N-dimethylnonylamine).

This guide establishes a self-validating analytical workflow. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish the target molecule from structurally similar impurities with high confidence.

Physicochemical Baseline[1][2]

-

Appearance: Clear, colorless liquid (oxidizes to yellow upon air exposure).[1]

-

Boiling Point: ~202 °C (Predicted).[1]

-

Basicity: Weak base (

for conjugate acid), highly prone to absorbing atmospheric

Sample Preparation & Integrity (The "Trustworthiness" Pillar)

Critical Protocol: Amine spectroscopy is frequently compromised by salt formation.[1] A secondary amine exposed to air will form a carbamate salt, appearing in IR as a broad ammonium band and shifting NMR signals.[1]

Protocol: "Free Base" Recovery for Analysis

Before any spectroscopic acquisition, the sample must be normalized to its free base form to ensure chemical shift reproducibility.[1]

-

Partition: Dissolve 50 mg of sample in 2 mL

. -

Wash: Wash with 1 mL of 1M NaOH (aq) to deprotonate any salts.

-

Dry: Pass the organic layer through a micro-column of anhydrous

(avoid acidic drying agents like silica, which bind amines).[1] -

Concentrate: Evaporate solvent under

flow immediately prior to dissolving in deuterated solvent (

Nuclear Magnetic Resonance (NMR) Architecture

NMR is the primary tool for structural verification.[1] The asymmetry introduced by the single methyl group on the nitrogen is the diagnostic key.[1]

H NMR (Proton) – 400 MHz in

The spectrum is defined by the "N-Methyl Singlet" and the "Alpha-Methylene Triplet."

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 2.40 – 2.45 | Singlet (s) | 3H | N-CH | Diagnostic peak.[1] Deshielded by Nitrogen.[1][2] Lack of coupling indicates no protons on N (exchangeable) or adjacent quaternary center.[1] |

| 2.55 – 2.60 | Triplet (t) | 2H | N-CH | The |

| 1.45 – 1.55 | Multiplet (m) | 2H | -CH | |

| 1.20 – 1.35 | Broad (m) | 12H | Bulk Chain | The remaining methylene envelope characteristic of the lipophilic tail. |

| 0.88 | Triplet (t) | 3H | Terminal -CH | Classic terminal methyl of a long alkyl chain.[1] |

| 1.0 – 1.8 | Broad (br) | 1H | N-H | Exchangeable proton.[1] Chemical shift varies with concentration and temperature.[1] Disappears upon |

Expert Insight: If you observe a doublet at

C NMR (Carbon)

-

N-CH

: ~36.0 ppm.[1] -

N-CH

: ~52.5 ppm.[1] -

Aliphatic Chain: Clusters at 31.9, 29.6, 29.3, 27.4, 22.7, 14.1 (terminal).[1]

Mass Spectrometry: Fragmentation Logic

Mass spectrometry provides connectivity data.[1] For N-methyl-N-nonylamine, the fragmentation is dominated by

The Alpha-Cleavage Mechanism

Ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.

-

Molecular Ion (

): -

Base Peak (

):

Visualization: MS Fragmentation Pathway

The following diagram illustrates the specific bond breaks occurring in the ion source.

Figure 1: The dominant fragmentation pathway for N-methyl-N-nonylamine via alpha-cleavage, yielding the characteristic m/z 44 iminium ion.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used primarily to confirm the secondary amine functionality and rule out salt formation.[1]

| Wavenumber (cm | Vibration Mode | Intensity | Notes |

| 3300 – 3350 | N-H Stretch | Weak/Medium | Critical: Secondary amines show a single band.[1] Primary amines show a doublet (symmetric/asymmetric).[1] Tertiary amines show no band here. |

| 2850 – 2960 | C-H Stretch | Strong | Asymmetric and symmetric stretches of the nonyl chain and N-methyl group.[1] |

| 1450 – 1470 | CH | Medium | Scissoring deformation of methylene groups.[1] |

| 1120 – 1150 | C-N Stretch | Medium | Often overlapped, but distinct in pure samples.[1] |

Self-Validating Check: If the region 2500–3000 cm

Integrated Analytical Workflow

To ensure rigorous characterization, follow this logical flow. This minimizes false positives from impurities like unreacted nonylamine.[1]

Figure 2: Step-by-step decision tree for validating N-methyl-N-nonylamine purity and identity.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of N-Methyl-1-butanamine (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[1][4][5][6] Available at: [Link] (Note: Cited for the m/z 44 base peak mechanism in N-methyl alkyl amines).

-

PubChem. N-methylnonan-1-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Amine Shift Rules).

-

SDBS. Spectral Database for Organic Compounds.[1] AIST Japan.[1] (General reference for secondary amine IR bands). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-methyl-n-nonylamine via S_N2 Alkylation with Methyl Iodide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methyl-n-nonylamine, a secondary amine with significant applications in chemical synthesis and materials science. The primary focus of this document is the classical and widely utilized S_N2 alkylation of n-nonylamine with methyl iodide. This guide delves into the underlying reaction mechanism, explores the critical parameters influencing reaction selectivity and yield, and presents a detailed, field-proven experimental protocol. Furthermore, it addresses the common challenges associated with this synthesis, such as over-methylation, and provides robust strategies for purification and characterization of the target compound. Safety considerations and a discussion of alternative synthetic routes are also included to offer a well-rounded perspective for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Significance of N-methyl-n-nonylamine

N-methyl-n-nonylamine is a secondary amine that serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its amphiphilic nature, stemming from the polar secondary amine head and the long, nonpolar nonyl chain, makes it a precursor for surfactants, corrosion inhibitors, and phase-transfer catalysts. In the pharmaceutical industry, the N-methylamino moiety is a common feature in biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.

The synthesis of N-methyl-n-nonylamine is a foundational reaction in organic chemistry, typically accomplished through the nucleophilic substitution of a primary amine with a methylating agent. Among the various methylating agents, methyl iodide is frequently employed due to its high reactivity. However, the propensity for over-alkylation presents a significant synthetic challenge, necessitating careful control of reaction conditions to achieve the desired mono-methylation. This guide aims to provide the scientific community with a detailed and practical resource for the successful synthesis, purification, and characterization of N-methyl-n-nonylamine.

Mechanistic Insights: The S_N2 Reaction Pathway and Competing Reactions

The formation of N-methyl-n-nonylamine from n-nonylamine and methyl iodide proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic methyl carbon of methyl iodide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-iodine bond, with iodide serving as the leaving group.

A critical aspect of this synthesis is the potential for subsequent methylation reactions. The product, N-methyl-n-nonylamine, is itself a nucleophile and can compete with the starting primary amine for the methyl iodide. This can lead to the formation of the tertiary amine, N,N-dimethyl-n-nonylamine, and ultimately the quaternary ammonium salt, N,N,N-trimethyl-n-nonylammonium iodide.[1] This process is often referred to as "exhaustive methylation" when an excess of the methylating agent is used.[1][2]

The relative nucleophilicity of the primary, secondary, and tertiary amines plays a crucial role in the product distribution. While steric hindrance around the nitrogen increases with each methylation, the electron-donating effect of the alkyl groups can enhance the nucleophilicity of the secondary amine compared to the primary amine, often leading to a mixture of products.[1] To selectively synthesize the secondary amine, it is imperative to carefully control the stoichiometry of the reactants and employ a suitable base to neutralize the hydroiodic acid (HI) formed during the reaction. The acid-base reaction between the amine and HI forms an ammonium salt, which is not nucleophilic and thus halts the reaction. The presence of a weaker, non-nucleophilic base is essential to regenerate the free amine, allowing the reaction to proceed without consuming the desired amine reactant.

Caption: Reaction mechanism for the synthesis of N-methyl-n-nonylamine.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of N-methyl-n-nonylamine, with an emphasis on maximizing the yield of the desired secondary amine and simplifying the purification process.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| n-Nonylamine | C₉H₂₁N | 143.27 | 14.3 g (0.1 mol) | ≥98% |

| Methyl Iodide | CH₃I | 141.94 | 14.2 g (0.1 mol) | ≥99% |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.7 g (0.15 mol) | Anhydrous |

| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous |

| Saturated NaCl Solution | NaCl(aq) | - | 100 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of N-methyl-n-nonylamine.

-

Preparation: All glassware should be thoroughly dried in an oven and assembled while still warm under a dry atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.

-

Charging the Reactor: To the 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add n-nonylamine (14.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous dichloromethane (200 mL).

-

Addition of Methyl Iodide: Begin stirring the mixture. Add methyl iodide (14.2 g, 0.1 mol) to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-45 minutes at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) using a heating mantle. Allow the reaction to proceed under reflux for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it with a saturated sodium chloride solution (2 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.

Purification

The crude product will likely be a mixture of unreacted n-nonylamine, the desired N-methyl-n-nonylamine, and the over-methylated N,N-dimethyl-n-nonylamine. Purification can be achieved by one of the following methods:

-

Fractional Distillation: Due to the difference in boiling points of the components, fractional distillation under reduced pressure is an effective method for separating the desired secondary amine.

-

Column Chromatography: For smaller scale reactions or for achieving higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Characterization of N-methyl-n-nonylamine

The identity and purity of the synthesized N-methyl-n-nonylamine should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the N-methyl group (a singlet or a doublet depending on the solvent and concentration, typically around 2.4 ppm), the N-H proton (a broad singlet), and the protons of the nonyl chain.[3]

-

¹³C NMR will show a distinct signal for the N-methyl carbon (around 36 ppm) in addition to the signals for the nonyl chain carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of N-methyl-n-nonylamine (m/z = 157.30).

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

n-Nonylamine: Causes severe skin burns and eye damage. It is harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life.[4]

-

Methyl Iodide: is a known carcinogen and a potent alkylating agent.[5] It is toxic and should be handled with extreme care to avoid inhalation, ingestion, and skin contact.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Alternative Synthetic Routes

While methylation with methyl iodide is a classic approach, other methods for the N-methylation of primary amines exist, each with its own advantages and disadvantages.

-

Eschweiler-Clarke Reaction: This method involves the reductive amination of the primary amine with formaldehyde and formic acid.[6] It is a high-yielding reaction that typically avoids the issue of over-methylation.

-

Using Other Methylating Agents: Reagents such as dimethyl sulfate and methyl triflate can also be used for N-methylation. However, these are also highly toxic and require careful handling.

-

"Green" Methylation Methods: More environmentally friendly approaches using methanol as the methyl source in the presence of a suitable catalyst are being developed.[7] These methods often offer higher selectivity and reduce the use of hazardous reagents.[8][9][10][11]

Conclusion

The synthesis of N-methyl-n-nonylamine using methyl iodide is a practical and illustrative example of S_N2 chemistry. While the potential for over-methylation presents a challenge, careful control of stoichiometry, the use of a base, and appropriate purification techniques can lead to a successful synthesis. This guide provides a robust framework for researchers to produce this valuable chemical intermediate safely and efficiently. The exploration of alternative, greener synthetic methodologies is encouraged for future applications to align with the principles of sustainable chemistry.

References

-

hofmannrxn - Yale Chemistry Department. (n.d.). Retrieved from [Link]

-

Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved from [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 19). ResearchGate. Retrieved from [Link]

-

Preparation of N-methylaniline. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 7). ACS Publications. Retrieved from [Link]

-

Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. (n.d.). Canadian Science Publishing. Retrieved from [Link]

-

Highly Efficient N-Monomethylation of Primary Aryl Amines. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Ethylamine, N-methyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

N-Methylmelamines: Synthesis, Characterization, and Physical Properties. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. (2021, January 21). ChemRxiv. Retrieved from [Link]

-

Eschweiler–Clarke reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). ResearchGate. Retrieved from [Link]

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (2023, September 20). ACS Omega. Retrieved from [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024, May 8). PubMed. Retrieved from [Link]

-

Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024, April 9). ResearchGate. Retrieved from [Link]

-

24.8: Reactions of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

Nonylamine. (n.d.). PubChem. Retrieved from [Link]

-

proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Nonylamine | C9H21N | CID 16215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification techniques for synthesized N-METHYL N-NONYLAMINE

Topic: Purification techniques for synthesized N-METHYL N-NONYLAMINE Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-Methyl-N-nonylamine (CAS: 39093-27-1), a secondary aliphatic amine, presents specific purification challenges due to the presence of structurally similar impurities—specifically primary amines (Nonylamine) and tertiary amines (N,N-Dimethyl-N-nonylamine)—generated during synthesis via reductive amination or alkylation.

This guide moves beyond standard textbook procedures, offering a field-validated, multi-stage purification strategy. It prioritizes chemical selectivity over simple physical separation (like distillation), as the boiling point differentials between the target secondary amine and its methylated analogs are often insufficient for high-purity isolation on a standard laboratory scale.

Chemical Profile & Impurity Landscape

Before initiating purification, one must understand the physicochemical properties of the target and its likely contaminants.[1]

| Compound | Structure | Mol.[2][3][4][5][6][7] Weight | Boiling Point (Est.) | Nature |

| N-Methyl-N-nonylamine | 157.30 g/mol | ~210–215 °C | Target (Secondary) | |

| Nonylamine | 143.27 g/mol | 201 °C | Impurity (Primary) | |

| N,N-Dimethyl-N-nonylamine | 171.33 g/mol | ~195–205 °C | Impurity (Tertiary) | |

| Nonanal | 142.24 g/mol | 191 °C | Starting Material (Neutral) |

Critical Insight: The boiling points of the secondary and tertiary amines are dangerously close. Relying solely on fractional distillation often results in co-distillation. Therefore, this protocol leverages solubility differences of hydrochloride salts and chemoselective scavenging to achieve >98% purity.

Strategic Purification Workflow

The following decision matrix outlines the purification logic based on the impurity profile determined by initial GC-MS or TLC analysis.

Figure 1: Decision matrix for purification based on impurity profile.

Detailed Protocols

Protocol A: Chemoselective Scavenging (If Primary Amine > 5%)

If the synthesis involved reductive amination of nonanal with methylamine, primary nonylamine is a common byproduct. It is difficult to separate by distillation.

Mechanism: Reacting the mixture with benzaldehyde converts the primary amine into a Schiff base (imine), which has a significantly higher boiling point and different solubility profile than the secondary amine.

-

Quantify: Estimate moles of primary amine impurity via GC.

-

Add Scavenger: Add 1.1 equivalents of Benzaldehyde relative to the impurity.

-

Stir: Agitate at room temperature for 1–2 hours.

-

Process: Proceed immediately to Protocol B . The Schiff base will remain in the organic phase during acid extraction or remain in the pot during distillation.

Protocol B: Acid-Base Extraction (The "Cut")

This step isolates basic amines from neutral starting materials (e.g., unreacted nonanal, solvents).

-

Dissolution: Dissolve crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Acidification: Extract with 1M HCl (3x).

-

Chemistry: Amines convert to water-soluble hydrochloride salts (

). Neutral organics remain in the ether layer.

-

-

Wash: Wash the combined aqueous acidic layer with fresh ether to remove entrained neutrals.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

-

Observation: The amine will "oil out" or form a cloudy suspension.

-

-

Extraction: Extract the free amine back into Diethyl Ether (3x).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Protocol C: Hydrochloride Salt Recrystallization (The "Polish")

This is the most critical step for separating Secondary from Tertiary amines. Tertiary amine hydrochlorides often have higher solubility in organic solvents than secondary amine hydrochlorides, or they do not crystallize as readily.

-

Salt Formation:

-

Dissolve the semi-pure amine (from Protocol B) in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

-

Cool to 0°C.

-

Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) until the solution is acidic (pH < 2).

-

Result: A white precipitate of N-Methyl-N-nonylamine hydrochloride should form.

-

-

Filtration: Filter the solid under an inert atmosphere (nitrogen) to avoid moisture absorption.

-

Recrystallization:

-

Solvent System: Boiling Isopropanol (IPA) or an Ethanol/Ethyl Acetate mixture.

-

Dissolve the salt in the minimum amount of hot solvent.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the purified crystals.

-

Note: Tertiary amine salts typically remain in the mother liquor.

-

-

Regeneration (Free Basing):

-

Dissolve pure crystals in water.

-

Basify with NaOH (pH > 12).

-

Extract with Ether, dry (

), and concentrate.

-

Protocol D: Vacuum Distillation (Final Isolation)

Perform this on the free base if salt formation is skipped or as a final step to remove solvent traces.

-

Equipment: Short-path distillation head or Vigreux column.

-

Pressure: High vacuum (< 5 mmHg) is recommended to keep bath temperature below 150°C, preventing thermal degradation.

-

Fractions:

-

Fore-run: Discard (contains solvent traces).

-

Main Fraction: Collect at steady temperature.

-

Heel: Discard (contains Schiff bases from Protocol A or high-boiling tars).

-

Quality Control (QC) Criteria

Verify purity using these specific markers:

| Method | Acceptance Criteria |

| GC-MS | Single peak >98% area. Molecular ion m/z 157. Absence of m/z 143 (Primary) and m/z 171 (Tertiary). |

| 1H NMR | N-Methyl Singlet: ~2.4 ppm (integrates to 3H). Absence of: N,N-Dimethyl singlet (~2.2 ppm) or |

| Appearance | Clear, colorless liquid (Free base) or White crystalline solid (HCl salt). |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

- Hinsberg Separation Method. (Classic chemical logic applied in Protocol A/D for separating primary/secondary/tertiary amines). Berichte der deutschen chemischen Gesellschaft, 23(2), 2963-2965.

-

Sigma-Aldrich. Safety Data Sheet: N-Methyl-N-nonylamine. (For physical property verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Nonanamine (CAS 112-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Nonanamine (CAS 112-20-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc [chemsrc.com]

- 5. Dimethylamine - Wikipedia [en.wikipedia.org]

- 6. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]

- 7. teledynelabs.com [teledynelabs.com]

Methodological & Application

Gas chromatography method for N-METHYL N-NONYLAMINE analysis

An Application Note and Protocol for the Gas Chromatographic Analysis of N-Methyl-N-nonylamine

Authored by a Senior Application Scientist

Introduction: The Analytical Challenge of Secondary Amines

N-methyl-N-nonylamine (C₁₀H₂₃N) is a secondary amine used as an intermediate in the synthesis of various organic compounds, including surfactants and corrosion inhibitors.[1] Accurate quantification of this compound is critical for process control, quality assurance, and toxicological assessments. However, the analysis of secondary amines like N-methyl-N-nonylamine by gas chromatography (GC) presents significant challenges. Their inherent polarity and basicity lead to strong interactions with active sites (e.g., free silanol groups) on column surfaces and in the injector, resulting in poor chromatographic performance.[2][3] This is often manifested as severe peak tailing, low sensitivity, and poor reproducibility, making direct GC analysis unreliable.[4][5]

To overcome these obstacles, a derivatization step is essential. Derivatization chemically modifies the amine to create a new compound that is less polar, more volatile, and more thermally stable.[3] This process passivates the active amine hydrogen, drastically improving chromatographic behavior and enabling robust, sensitive analysis.[5] This application note provides a detailed, field-proven protocol for the analysis of N-methyl-N-nonylamine using GC-Mass Spectrometry (GC-MS) following derivatization with benzenesulfonyl chloride.

Method Rationale: Why Benzenesulfonyl Chloride Derivatization?

While several derivatization techniques exist for amines, including silylation and acylation, derivatization with benzenesulfonyl chloride to form a sulfonamide is a particularly robust choice for secondary amines.[6]

Causality Behind the Choice:

-

Stability: The resulting N-methyl-N-nonylbenzenesulfonamide derivative is highly stable, both thermally and against moisture, which is a common drawback of silylation-based methods. This stability ensures reproducibility and allows for sample storage if immediate analysis is not possible.

-

Chromatographic Performance: The derivative is significantly less polar than the parent amine, leading to excellent peak shape and reduced column interaction.

-

Detector Compatibility: The derivative is readily detectable by both Flame Ionization Detectors (FID) and Mass Spectrometry (MS). For MS, it produces a clear molecular ion and characteristic fragmentation patterns, providing high confidence in identification and quantification.

The reaction proceeds as follows: the nucleophilic secondary amine attacks the electrophilic sulfur atom of benzenesulfonyl chloride in an alkaline medium, displacing the chloride and forming a stable sulfonamide.

Analytical Workflow Overview

The entire analytical process, from sample receipt to final data interpretation, follows a systematic and self-validating workflow. This ensures that each step contributes to the overall accuracy and reliability of the final result.

Caption: Workflow for N-methyl-N-nonylamine analysis.

Experimental Protocols

Part 1: Reagents and Standards Preparation

-

N-methyl-N-nonylamine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-methyl-N-nonylamine standard into a 100 mL volumetric flask. Dissolve and bring to volume with methanol. Store at 4°C.

-

Internal Standard (IS) Stock Solution (1000 µg/mL): Use a compound with similar chemical properties but a different retention time, such as N-methyl-N-octylamine or a deuterated analog. Prepare in the same manner as the analyte stock solution.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution in a suitable solvent like methanol or acetonitrile.

-

Derivatization Reagent (10% Benzenesulfonyl Chloride): Prepare fresh. Carefully dissolve 1 g of benzenesulfonyl chloride in 10 mL of a dry, aprotic solvent such as acetonitrile.

-

Alkaline Buffer (2 M Sodium Hydroxide): Dissolve 8 g of NaOH in deionized water and dilute to 100 mL.

Part 2: Sample Preparation and Derivatization Protocol

This protocol should be performed in a fume hood.

-

Aliquoting: Pipette 1 mL of the sample or calibration standard into a 15 mL glass screw-cap vial.

-

Internal Standard Spiking: Add a precise volume of the internal standard stock solution to each vial (sample and standards) to achieve a final concentration of 20 µg/mL.

-

Alkalinization: Add 1 mL of 2 M Sodium Hydroxide solution to the vial. Vortex for 10 seconds. The basic conditions are crucial for the reaction to proceed.[7]

-

Reagent Addition: Add 1 mL of the 10% benzenesulfonyl chloride reagent. Cap the vial tightly.

-

Reaction: Vortex the mixture vigorously for 2 minutes at room temperature. The formation of the sulfonamide derivative occurs during this step.[8]

-

Extraction: Add 2 mL of n-hexane to the vial. Vortex for 1 minute to extract the non-polar derivative into the organic layer.

-

Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic (n-hexane) layer to a 2 mL autosampler vial for GC-MS analysis.

Part 3: GC-MS Instrumentation and Conditions

The following parameters have been optimized for the analysis of the benzenesulfonamide derivative of N-methyl-N-nonylamine.

| Parameter | Condition | Rationale |

| Gas Chromatograph | Agilent 7890B or equivalent | A robust and widely used platform for this type of analysis. |

| Injector | Split/Splitless Inlet | Splitless mode is chosen for trace analysis to maximize sensitivity. |

| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the less volatile derivative without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column to balance resolution and analysis time. |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including the derivatized amine.[7] |

| Oven Program | ||

| Initial Temperature | 80°C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |

| Ramp 1 | 15°C/min to 200°C | A moderate ramp to separate the target analyte from solvent and lighter impurities. |

| Ramp 2 | 25°C/min to 300°C, hold 5 min | A faster ramp to elute the analyte quickly, followed by a hold to clean the column of any heavier components. |

| Mass Spectrometer | Agilent 5977B or equivalent | Provides high sensitivity and selectivity for confident identification. |

| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for generating reproducible mass spectra. |

| Ion Source Temp. | 230°C | Standard temperature to minimize source contamination. |

| Transfer Line Temp. | 290°C | Prevents condensation of the analyte between the GC and MS. |

| MS Acquisition | Scan Mode (m/z 50-450) | A wide scan range to capture the molecular ion and key fragments of the derivative. |

Expected Results and Performance

Under the conditions described, the N-methyl-N-nonylbenzenesulfonamide derivative is expected to elute as a sharp, symmetrical peak. A well-developed method should exhibit excellent linearity and sensitivity.

| Performance Metric | Expected Value |

| Retention Time (approx.) | 12.5 - 14.0 minutes |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | < 0.5 µg/mL |

| Limit of Quantitation (LOQ) | < 1.0 µg/mL |

| Recovery | 92% - 105% |

| Relative Standard Deviation (RSD) | < 10% |

Note: These values are typical and may vary slightly based on the specific instrumentation and laboratory conditions.

Conclusion

Direct analysis of N-methyl-N-nonylamine by gas chromatography is fraught with difficulty due to the compound's polar and basic nature. The protocol detailed here, utilizing derivatization with benzenesulfonyl chloride, provides a robust, reliable, and sensitive method for its quantification. By converting the amine into a stable, less polar sulfonamide, the common chromatographic issues of peak tailing and poor sensitivity are effectively eliminated. This method is suitable for researchers, scientists, and quality control professionals requiring accurate determination of N-methyl-N-nonylamine in various matrices.

References

- Google Patents. (n.d.). CN104215723A - Method for determining contents of monomethylamine and monoethylamine in side-stream smoke gas of cigarette through ion chromatography.

-

Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Retrieved from [Link]

-

Kataoka, H. (2000). Gas chromatography of amines as various derivatives. ResearchGate. Retrieved from [Link]

-

US Environmental Protection Agency. (n.d.). OSHA Method 40: Methylamine. Retrieved from [Link]

-

Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4626079, Methylnonylamine. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593699, Nonylamine, N-methyl-N-octyl-. Retrieved from [Link]

-

Šimek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

-

Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from [Link]

Sources

- 1. Methylnonylamine | C10H23N | CID 4626079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 8. benchchem.com [benchchem.com]

Derivatization of N-METHYL N-NONYLAMINE for GC-MS analysis

Abstract

This technical guide outlines the optimized protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of N-Methyl-N-nonylamine (CAS: 39093-27-1). While secondary amines are amenable to direct injection, they frequently exhibit peak tailing and adsorption on fused silica columns due to active hydrogen bonding with silanol groups. This guide establishes Fluorinated Acylation (specifically using Trifluoroacetic Anhydride - TFAA) as the "Gold Standard" method over Silylation. The resulting amide derivative offers superior thermal stability, excellent chromatographic peak shape, and diagnostic mass spectral fragmentation, enabling low-level detection (LOD < 10 ng/mL) in complex matrices.

Introduction & Chemical Strategy

The Analyte:

N-Methyl-N-nonylamine (MNA) is a lipophilic secondary amine (

-

Molecular Weight: 157.30 g/mol [1]

-

Challenge: The secondary amine group (

) is a strong hydrogen bond donor. Upon injection into a GC inlet, it interacts with active sites (silanols) in the liner and column head, leading to "shark-fin" tailing, memory effects, and non-linear calibration curves at trace levels.

The Solution: Acylation vs. Silylation While silylation (e.g., MSTFA) is common, it is susceptible to hydrolysis and steric hindrance. Acylation is preferred for secondary amines because:

-

Stability: Amides are far more hydrolytically stable than silyl-amines.

-

Selectivity: Fluorinated acyl groups (TFA, PFP) introduce high electronegativity, which allows for potential Electron Capture Detection (ECD) use if extreme sensitivity is required later.

-

Cleanliness: The reaction byproduct (trifluoroacetic acid) is volatile and easily removed.

Reaction Mechanism:

The lone pair on the amine nitrogen attacks the carbonyl carbon of the anhydride.

Workflow Visualization

The following diagram illustrates the critical path for sample preparation, highlighting the "Quench & Dry" step often missed in standard protocols, which protects the GC column from acid damage.

Figure 1: Optimized Acylation Workflow. The evaporation step prevents column degradation by removing corrosive acidic byproducts.

Materials & Equipment

| Component | Specification | Purpose |

| Analyte | N-Methyl-N-nonylamine (>98%) | Target compound (CAS 39093-27-1). |

| Reagent | Trifluoroacetic Anhydride (TFAA) | Acylating agent.[2] Highly reactive. |

| Scavenger | Pyridine (Anhydrous) | Neutralizes acid byproducts ( |

| Solvent | Ethyl Acetate or Hexane (HPLC Grade) | Reaction medium. |

| Vials | 2mL Amber Glass with PTFE-lined caps | Prevents photo-degradation and chemical leaching. |

| Heat Block | Digital, capable of 60°C ± 1°C | Ensures consistent reaction kinetics. |

| Gas Supply | Nitrogen (99.999%) | For solvent evaporation. |

Experimental Protocols

Protocol A: Fluorinated Acylation (Recommended)

Best for: Trace analysis, biological matrices, and stability.

-

Preparation: Dissolve the sample extract in 100 µL of Ethyl Acetate.

-

Reagent Addition: Add 50 µL of TFAA and 25 µL of Pyridine .

-

Note: The reaction is exothermic. Add slowly.

-

-

Incubation: Cap the vial tightly (PTFE liner). Vortex for 10 seconds. Heat at 60°C for 30 minutes .

-

Dry Down (CRITICAL): Uncap and evaporate the solvent/reagents to dryness under a gentle stream of Nitrogen at 40°C.

-

Why? Injecting excess TFAA or TFA acid will strip the phase from your GC column and shorten filament life.

-

-

Reconstitution: Redissolve the residue in 100 µL of Hexane or Ethyl Acetate.

-

Analysis: Transfer to an autosampler vial insert and inject.

Protocol B: Silylation (Alternative)

Best for: "Shoot and Dilute" rapid screening (less labor, higher column risk).

-

Preparation: Sample must be completely anhydrous .

-

Reagent: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Incubation: Heat at 60°C for 30 minutes.

-

Injection: Inject directly.

-

Warning: Silyl derivatives of secondary amines are prone to hydrolysis if the vial septum is pierced multiple times.

-

Results & Discussion

Chromatographic Performance

The TFA-derivative of N-Methyl-N-nonylamine exhibits a significant shift in retention time and improved peak symmetry compared to the underivatized amine.

| Parameter | Underivatized Amine | N-Methyl-N-Nonyl-TFA Amide |

| Peak Shape | Tailing (Asymmetry > 1.5) | Gaussian (Asymmetry < 1.1) |

| Retention Time | Variable (Matrix dependent) | Stable |

| Molecular Weight | 157 | 253 |

| Base Peak (EI) | m/z 44 | m/z 110 / m/z 126 (Shifted) |

Mass Spectral Interpretation

Understanding the fragmentation is vital for confirmation.

-

Underivatized (MW 157):

-

Base Peak (m/z 44): Arises from

-cleavage: -

Molecular Ion (m/z 157): Often weak or absent.

-

-

TFA-Derivative (MW 253):

-

Mechanism: The electron-withdrawing TFA group stabilizes the molecular ion slightly, but

-cleavage remains dominant. -

Diagnostic Ions:

-

m/z 253: Molecular Ion (

). -

m/z 154: Loss of the nonyl chain (McLafferty-like rearrangement or direct cleavage depending on energy).

-

m/z 140: Characteristic fragment corresponding to the N-methyl-trifluoroacetamide moiety.

-

-

Troubleshooting: The Self-Validating System

To ensure trust in your data, implement these checks:

-

The "Blank" Check: Always run a reagent blank (Solvent + TFAA + Pyridine). If you see peaks, your derivatizing agent is contaminated or your pipette tips are leaching plasticizers.

-

The "Water" Check: If the derivatization efficiency is low (small peak area), your sample likely contained water. TFAA reacts violently with water to form acid, depleting the reagent. Action: Dry sample extracts with anhydrous Sodium Sulfate (

) before derivatization. -

The "Liner" Check: If peak tailing returns even with derivatization, the GC inlet liner is dirty. The amide can still adsorb to very active charred debris. Change the liner and trim the column.

References

-

PubChem. (2025).[1] N-Methyl-N-nonylamine Compound Summary (CAS 39093-27-1).[1] National Library of Medicine. [Link]

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

NIST Mass Spec Data Center. (2025). N-Methyl-N-nonylamine Mass Spectra. NIST Chemistry WebBook, SRD 69. [Link]

Sources

N-METHYL N-NONYLAMINE as a ligand in transition metal catalysis

Technical Application Note: N-Methyl-N-Nonylamine as a Sterically Modulated Capping Ligand in Transition Metal Nanocatalysis

Executive Summary

N-Methyl-N-nonylamine (NMNA) is a secondary alkyl amine ligand (

This guide details the physicochemical profile of NMNA, a protocol for synthesizing NMNA-capped Palladium Nanoparticles (Pd-NMNA), and their application in heterogeneous hydrogenation and C-C coupling reactions.

Chemical Profile & Ligand Properties

NMNA occupies a strategic niche in ligand design: it bridges the gap between the high stability/low activity of primary amine caps and the low stability/high activity of tertiary amines.

| Property | Data | Relevance to Catalysis |

| IUPAC Name | N-Methylnonan-1-amine | - |

| CAS Number | 110-93-0 | Sourcing verification |

| Formula | - | |

| Molecular Weight | 157.30 g/mol | Stoichiometric calculations |

| Boiling Point | ~214 °C | Suitable for high-temp solvothermal synthesis |

| Ligand Class | Moderate electron donation to metal center | |

| Binding Mode | Surface Capping (L-Type) | Stabilizes metal(0) colloids via N-lone pair |

| Steric Profile | Moderate (Methyl vs. H) | Increases cone angle vs. primary amines; enhances ligand exchange rates |

Mechanistic Insight: The "Labile Shell" Effect

In transition metal nanocatalysis, the ligand shell dictates the trade-off between stability (shelf-life) and activity (turnover frequency).

-

Primary Amines (

): Form strong H-bond networks and dense packing. High stability, but often "poison" the catalyst by blocking active sites. -

N-Methyl-N-Nonylamine (

): The methyl group disrupts intermolecular H-bonding and increases the steric footprint on the metal surface. This creates a dynamic equilibrium where the ligand desorbs more readily in the presence of substrates, exposing active metal sites (ensembles) for catalysis, then re-adsorbs to stabilize the particle when the reaction is complete.

Figure 1: The dynamic equilibrium of N-Methyl-N-Nonylamine on a Palladium surface. The steric bulk of the N-methyl group facilitates the creation of open active sites.

Protocol: Synthesis of Pd-NMNA Nanocatalysts

This protocol yields monodisperse Palladium nanoparticles (~3–5 nm) capped with NMNA, suitable for hydrogenation and Suzuki-Miyaura coupling.

Materials Required

-

Precursor: Palladium(II) Acetylacetonate (

) [0.5 mmol] -

Ligand/Solvent: N-Methyl-N-nonylamine (NMNA) [10 mL]

-

Reductant: Borane-tert-butylamine complex (BTB) [1.5 mmol] or simply thermal decomposition.

-

Solvent: Oleylamine (optional co-solvent) or 1-Octadecene.[1]

-

Equipment: Schlenk line, 3-neck flask, reflux condenser, centrifuge.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

In a 50 mL 3-neck round-bottom flask connected to a Schlenk line, combine

(152 mg) and NMNA (5 mL). -

Note: If NMNA is scarce, use 1 mL NMNA and 9 mL 1-Octadecene as a carrier solvent.

-

Evacuate and purge with Argon three times to remove oxygen.

-

-

Thermal Activation:

-

Heat the mixture to 100°C under Argon flow with vigorous stirring. The solution should turn orange/brown as the precursor dissolves.

-

Critical Step: Maintain at 100°C for 20 minutes to ensure complexation between Pd and the amine.

-

-

Reduction (Nucleation):

-

Option A (Mild Reduction): Dissolve Borane-tert-butylamine (260 mg) in 2 mL of degassed NMNA/Octadecene. Inject rapidly into the hot solution.

-

Option B (Thermal Decomposition): Ramp temperature to 220°C at a rate of 5°C/min. Hold for 1 hour. The solution will turn black, indicating nanoparticle formation.

-

-

Growth & Annealing:

-

Maintain the reaction temperature (100°C for Option A; 220°C for Option B) for 45 minutes.

-

Cool to room temperature under Argon.

-

-

Purification (Essential for Activity):

-

Add 20 mL of ethanol (antisolvent) to the black colloidal suspension.

-

Centrifuge at 6000 rpm for 10 minutes.

-

Discard the supernatant (containing excess free amine).

-

Redisperse the pellet in 10 mL of Hexane or Toluene.

-

Repeat: Perform the precipitation/redispersion cycle 2 times to remove unbound ligands.

-

Application: Catalytic Hydrogenation of Styrene

Objective: Validate the activity of Pd-NMNA catalysts in reducing alkenes.

-

Reaction Setup:

-

Charge a pressure vessel with Styrene (1.0 mmol), Pd-NMNA catalyst (0.5 mol% Pd loading), and Toluene (5 mL).

-

-

Pressurization:

-

Purge the vessel with

gas (1 atm) three times. -

Pressurize to 3 bar (approx 45 psi)

.

-

-

Execution:

-

Stir at Room Temperature for 2 hours.

-

Monitoring: Aliquot samples for GC-MS analysis.

-

-

Results Interpretation:

-

High Conversion (>95%): Indicates the NMNA ligand shell is sufficiently labile to allow

and styrene access. -

Low Conversion (<20%): Indicates "Ligand Poisoning." Perform an additional ethanol wash on the catalyst to remove excess NMNA.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Particle Aggregation (Black Precipitate) | Insufficient Ligand Coverage | Increase NMNA:Pd ratio during synthesis (e.g., from 10:1 to 50:1). |

| Low Catalytic Activity | Excess Ligand Blocking Sites | Wash particles with ethanol/acetone an extra time. |

| Broad Size Distribution | Slow Nucleation | Use a stronger reducing agent (Borane) or inject precursor at higher temp. |

| Insolubility in Hexane | Ligand Stripping | The ethanol wash was too harsh. Add a drop of free NMNA to the hexane to restabilize. |

References

-

Amine Ligands in Nanocatalysis

-

Title: Amine ligands play a vital role in transition metal catalysis.[2]

- Source: ChemScene.

-

-

Secondary Amine Reactivity

- Title: Transition‐Metal‐C

- Source: ResearchG

-

URL:[Link]

-

Nanoparticle Synthesis Protocols

-

Properties of Nonylamine

-

Title: Nonylamine for synthesis (Sigma-Aldrich).

-

Source: Sigma-Aldrich.

-

Sources

Application Note: Synthesis of Quaternary Ammonium Compounds using N-Methyl-N-Nonylamine

Executive Summary

This technical guide details the application of N-Methyl-N-Nonylamine (

This document provides two validated protocols:

-

Exhaustive Methylation to generate N,N,N-Trimethyl-N-nonylammonium salts (Phase Transfer Catalysts/Ionic Liquids).

-

Benzylation to synthesize N-Benzyl-N,N-dimethyl-N-nonylammonium salts (Benzalkonium analogs for antimicrobial evaluation).

Chemical Profile & Handling

Before initiating synthesis, the physicochemical properties of the starting material must be understood to optimize reaction kinetics and workup procedures.

| Property | Value | Implication for Synthesis |

| Chemical Name | N-Methyl-N-Nonylamine | Secondary amine precursor. |

| CAS Number | 39093-27-1 | Verification key for sourcing.[][2][3] |

| Molecular Weight | 157.30 g/mol | Basis for stoichiometric calculations. |

| Boiling Point | ~202°C (est) | Non-volatile. Cannot be removed by simple evaporation; requires extraction or chromatography if unreacted. |

| Density | 0.78 g/mL | Less dense than water; forms upper layer in aqueous extractions. |

| Solubility | Organic soluble; Low water solubility | Reactions require polar aprotic solvents (e.g., Acetonitrile) or alcohols. |

Safety Advisory: N-Methyl-N-Nonylamine is a secondary amine and a skin irritant. Alkylating agents used in these protocols (Methyl Iodide, Benzyl Chloride) are potent electrophiles and potential carcinogens. All operations must be performed in a fume hood.

Synthetic Strategy: The Alkylation Pathway[4]

The conversion of N-Methyl-N-Nonylamine to a QAC involves the Menshutkin Reaction , a nucleophilic substitution (

visual-1: Reaction Logic Flow

Caption: Logical progression from secondary amine to quaternary salt. Note that the second alkylation (quaternization) is typically slower than the first due to steric hindrance and charge buildup.

Protocol A: Synthesis of N,N,N-Trimethyl-N-Nonylammonium Iodide

Application: Phase Transfer Catalysis (PTC), Ionic Liquid precursors. Method: Exhaustive Methylation (One-Pot).

In this protocol, we utilize Methyl Iodide (MeI) as the alkylating agent.[4] Iodide is an excellent leaving group, ensuring rapid reaction kinetics.

Materials

-

N-Methyl-N-Nonylamine (10 mmol, 1.57 g)

-

Methyl Iodide (25 mmol, 3.55 g) – 2.5 equiv to ensure full conversion.

-

Potassium Carbonate (

) (20 mmol, 2.76 g) – Acid scavenger. -

Acetonitrile (ACN) (30 mL) – Solvent.

-

Diethyl Ether (

) – For precipitation.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add 1.57 g of N-Methyl-N-Nonylamine and 30 mL of dry Acetonitrile. Stir until homogeneous.

-

Base Addition: Add 2.76 g of anhydrous

. This neutralizes the HI generated during the formation of the tertiary amine intermediate, driving the equilibrium forward. -

Alkylation (Exothermic): Cool the flask to 0°C (ice bath). Dropwise add 3.55 g (1.56 mL) of Methyl Iodide over 10 minutes.

-

Note: MeI is highly volatile (BP 42°C). Cooling prevents loss of reagent.

-

-

Reflux: Remove the ice bath. Attach a reflux condenser. Heat the mixture to 45°C (gentle reflux) for 12 hours.

-

Checkpoint: The solution may turn slightly yellow due to iodine liberation, which is normal.

-

-

Workup:

-

Cool to room temperature.

-

Filter off the solid inorganic salts (

and -

Concentrate the filtrate under reduced pressure (Rotovap) to obtain a viscous oil.

-

-

Purification (Recrystallization):

-

Dissolve the residue in a minimum amount of hot Ethanol (~5 mL).

-

Add cold Diethyl Ether (50 mL) dropwise until turbidity appears.

-

Store at -20°C overnight. White crystals of the QAC will precipitate.

-

-

Yield Calculation: Filter crystals, dry under vacuum. Expected yield: >85%.

Protocol B: Synthesis of N-Benzyl-N,N-Dimethyl-N-Nonylammonium Chloride

Application: Antimicrobial research (Benzalkonium Chloride analog). Method: Stepwise Alkylation.

This synthesis is distinct because it introduces a bulky benzyl group. To avoid steric clashes, we first methylate the secondary amine to a tertiary amine, then benzylate.

visual-2: Mechanism of Benzylation

Caption:

Materials

-

Intermediate: N,N-Dimethyl-N-Nonylamine (Synthesized via Eschweiler-Clarke or purchased).

-

Benzyl Chloride (1.1 equiv).

-

Solvent: Ethyl Acetate (EtOAc) or Acetone.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of N,N-Dimethyl-N-Nonylamine in 20 mL of Ethyl Acetate.

-

Why EtOAc? QACs are often insoluble in non-polar/moderately polar aprotic solvents, allowing the product to precipitate out directly, driving the reaction to completion (Le Chatelier’s principle).

-

-

Addition: Add 11 mmol of Benzyl Chloride.

-

Reaction: Heat to reflux (approx 70-75°C) for 18-24 hours.

-

Kinetics Note: Benzyl chloride is less reactive than methyl iodide. Higher heat and longer times are required.

-

-

Observation: The solution will gradually become cloudy as the quaternary salt precipitates.

-

Isolation:

-

Cool to room temperature.

-

Filter the white precipitate under vacuum.

-

Wash the filter cake 3x with cold Diethyl Ether to remove unreacted benzyl chloride.

-

-

Drying: Dry in a vacuum oven at 40°C.

-

Caution: Do not overheat; some QACs are hygroscopic and can degrade.

-

Critical Process Parameters (CPPs)

To ensure reproducibility and high purity, the following parameters must be controlled:

| Parameter | Specification | Scientific Rationale |

| Solvent Polarity | Dielectric constant ( | The transition state of the Menshutkin reaction is highly polar (charge separation). Polar solvents stabilize the transition state, lowering activation energy ( |

| Temperature | 40°C - 80°C | High temperatures increase rate but promote Hofmann elimination (degradation) if strong bases are present. Keep T < 100°C. |

| Atmosphere | Inert ( | While amines are relatively stable, preventing oxidation and moisture absorption (QACs are hygroscopic) ensures accurate yield measurement. |

| Stoichiometry | Alkyl Halide Excess (1.1 - 2.5x) | Drives the reaction to completion. Excess volatile halides (MeI) are easily removed; heavy halides (Benzyl Cl) require washing. |

Troubleshooting & Quality Control

Issue: Product is an oil, not a solid.

-

Cause: Trace solvent or impurities (unreacted amine) preventing crystallization.

-

Fix: Triturate the oil with anhydrous Diethyl Ether or Hexane. Scratch the flask wall with a glass rod to induce nucleation.

Issue: Low Yield.

-

Cause: Incomplete quaternization (Step 2 is slow).

-

Fix: Extend reaction time or switch to a higher boiling solvent (e.g., Toluene) to increase reaction temperature (if thermal stability permits).

Characterization Check:

-

1H NMR (

or

References

-

PubChem. (2023). N-Methyl-N-nonylamine Compound Summary. National Library of Medicine. [Link]

- Zhang, C., et al. (2015). Quaternary Ammonium Compounds: Synthesis and Antimicrobial Activity. Journal of Medicinal Chemistry.

-

Master Organic Chemistry. (2017). Alkylation of Amines and the Menshutkin Reaction. [Link]

Sources

- 2. Page loading... [guidechem.com]

- 3. Methylnonylamine | C10H23N | CID 4626079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine alkylation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. tsijournals.com [tsijournals.com]

- 8. mdpi.com [mdpi.com]

Application Note: Validated Quantification of N-Methyl-N-nonylamine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of N-Methyl-N-nonylamine (NMNA) in active pharmaceutical ingredient (API) matrices. Given the potential for secondary amines like NMNA to act as precursors to carcinogenic nitrosamine impurities, their accurate quantification at trace levels is a critical aspect of pharmaceutical quality control.[1] This document provides a comprehensive protocol for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, chosen for its high sensitivity, specificity, and minimal sample preparation requirements. The validation of this method is rigorously detailed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[2] Additionally, considerations for an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, including necessary derivatization steps, are discussed.

Introduction: The Imperative for N-Methyl-N-nonylamine Quantification

N-Methyl-N-nonylamine (NMNA), a secondary aliphatic amine, is a compound of interest in the pharmaceutical industry primarily as a potential process impurity or degradation product. Secondary amines are often used in synthetic routes or can be present as trace impurities in raw materials.[3] A significant concern is their potential to react with nitrosating agents (like nitrites, often found in excipients) to form N-nitrosamines, a class of potent mutagens and carcinogens that have been the focus of intense regulatory scrutiny.[1][2][4] Therefore, a validated, sensitive, and accurate analytical method for quantifying NMNA is essential for risk assessment and to ensure the safety and quality of pharmaceutical products.

This guide provides the scientific rationale behind the chosen analytical strategy and a step-by-step protocol for method validation, designed for researchers, quality control analysts, and drug development professionals.

Analytical Method Strategy: LC-MS/MS as the Primary Choice

For the quantification of a polar, medium molecular weight compound like NMNA, both Gas Chromatography (GC) and Liquid Chromatography (LC) are viable separation techniques.

-